molecular formula C13H17NO2 B14621678 Carbamic acid, (4-methylphenyl)-, 1,1-dimethyl-2-propenyl ester CAS No. 59255-71-9

Carbamic acid, (4-methylphenyl)-, 1,1-dimethyl-2-propenyl ester

Cat. No.: B14621678
CAS No.: 59255-71-9
M. Wt: 219.28 g/mol
InChI Key: HLWOMVQRSKAYIO-UHFFFAOYSA-N
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Description

Carbamic acid, (4-methylphenyl)-, 1,1-dimethyl-2-propenyl ester is a chemical compound known for its unique structure and properties It is characterized by the presence of a carbamic acid ester group attached to a 4-methylphenyl ring and a 1,1-dimethyl-2-propenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of carbamic acid, (4-methylphenyl)-, 1,1-dimethyl-2-propenyl ester typically involves the reaction of 4-methylphenyl isocyanate with 1,1-dimethyl-2-propenol. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the ester bond. The reaction conditions, such as temperature and solvent, are optimized to achieve high yield and purity of the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. The industrial production methods also focus on minimizing waste and optimizing resource utilization.

Chemical Reactions Analysis

Types of Reactions

Carbamic acid, (4-methylphenyl)-, 1,1-dimethyl-2-propenyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

    Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols. Substitution reactions result in the formation of new compounds with different functional groups.

Scientific Research Applications

Carbamic acid, (4-methylphenyl)-, 1,1-dimethyl-2-propenyl ester has several scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research explores its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of carbamic acid, (4-methylphenyl)-, 1,1-dimethyl-2-propenyl ester involves its interaction with molecular targets and pathways. The ester group can undergo hydrolysis to release active intermediates that interact with enzymes or receptors. The specific molecular targets and pathways depend on the context of its application, such as its role in biological systems or chemical reactions.

Comparison with Similar Compounds

Similar Compounds

  • Carbamic acid, (4-methylphenyl)-, methyl ester
  • Carbamic acid, (4-methylphenyl)-, ethyl ester
  • Carbamic acid, (4-methylphenyl)-, propyl ester

Uniqueness

Carbamic acid, (4-methylphenyl)-, 1,1-dimethyl-2-propenyl ester is unique due to the presence of the 1,1-dimethyl-2-propenyl group, which imparts distinct chemical and physical properties. This structural feature differentiates it from other carbamic acid esters and influences its reactivity and applications.

Properties

CAS No.

59255-71-9

Molecular Formula

C13H17NO2

Molecular Weight

219.28 g/mol

IUPAC Name

2-methylbut-3-en-2-yl N-(4-methylphenyl)carbamate

InChI

InChI=1S/C13H17NO2/c1-5-13(3,4)16-12(15)14-11-8-6-10(2)7-9-11/h5-9H,1H2,2-4H3,(H,14,15)

InChI Key

HLWOMVQRSKAYIO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)OC(C)(C)C=C

Origin of Product

United States

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